N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Description
N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also involved in the regulation of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME) properties . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
The result of the compound’s action is the modulation of the alpha1-adrenergic receptors . This modulation can lead to changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . It can also affect the regulation of numerous disorders as mentioned above .
Biochemical Analysis
Biochemical Properties
The compound N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory effects on acetylcholinesterase, an enzyme crucial for the hydrolysis of acetylcholine . This interaction suggests that the compound could potentially influence cholinergic neurotransmission .
Cellular Effects
In terms of cellular effects, N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide has been found to influence various cellular processes. For instance, it has been shown to have neuroprotective effects, attenuating the neurotoxic effects of aluminium chloride in rats . This suggests that the compound could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is complex and involves various interactions at the molecular level. For instance, it has been found to inhibit acetylcholinesterase, suggesting that it may exert its effects through enzyme inhibition . Furthermore, it has been shown to interact with the alpha1-adrenergic receptors, suggesting potential binding interactions with these biomolecules .
Dosage Effects in Animal Models
It has been shown to have neuroprotective effects in rats treated with aluminium chloride , suggesting that its effects may vary with different dosages.
Metabolic Pathways
Given its potential interactions with enzymes such as acetylcholinesterase , it is likely that this compound may be involved in various metabolic pathways.
Properties
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-27-17-6-4-16(5-7-17)23-8-10-24(11-9-23)18(25)12-15-13-28-20(21-15)22-19(26)14-2-3-14/h4-7,13-14H,2-3,8-12H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOMDICAGNJLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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